molecular formula C11H15NO B020052 (S)-5-Methoxy-2-aminotetralin CAS No. 105086-80-4

(S)-5-Methoxy-2-aminotetralin

Cat. No.: B020052
CAS No.: 105086-80-4
M. Wt: 177.24 g/mol
InChI Key: SIHPGAYIYYGOIP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Methoxy-2-aminotetralin is a chiral compound belonging to the class of aminotetralins It is characterized by a methoxy group at the 5-position and an amino group at the 2-position on the tetralin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methoxy-2-aminotetralin typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methoxy-1-tetralone.

    Reduction: The carbonyl group of 5-methoxy-1-tetralone is reduced to form 5-methoxy-1-tetralol.

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions, including protection, activation, and substitution.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinones or imines.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products:

    Oxidation: Quinones or imines.

    Reduction: Hydroxyl or alkyl derivatives.

    Substitution: Various substituted tetralins depending on the nucleophile used.

Scientific Research Applications

(S)-5-Methoxy-2-aminotetralin has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological systems, particularly in receptor binding studies.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-2-aminotetralin involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Methoxy-2-aminotetralin: The non-chiral version of the compound.

    6-Methoxy-2-aminotetralin: A similar compound with the methoxy group at the 6-position.

    2-Amino-1-tetralin: Lacks the methoxy group but shares the aminotetralin core structure.

Uniqueness: (S)-5-Methoxy-2-aminotetralin is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other positional isomers. This specificity makes it valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHPGAYIYYGOIP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431824
Record name (S)-5-Methoxy-2-aminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105086-80-4
Record name (S)-5-Methoxy-2-aminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Methoxy-2-aminotetralin
Reactant of Route 2
Reactant of Route 2
(S)-5-Methoxy-2-aminotetralin
Reactant of Route 3
Reactant of Route 3
(S)-5-Methoxy-2-aminotetralin
Reactant of Route 4
(S)-5-Methoxy-2-aminotetralin
Reactant of Route 5
(S)-5-Methoxy-2-aminotetralin
Reactant of Route 6
(S)-5-Methoxy-2-aminotetralin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.